molecular formula C10H15BrO B6609553 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one CAS No. 2028224-13-5

2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one

Cat. No.: B6609553
CAS No.: 2028224-13-5
M. Wt: 231.13 g/mol
InChI Key: ZPQNSODAALHTKW-UHFFFAOYSA-N
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Description

2-Bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one (C₁₀H₁₅BrO, MW 277.20) is a brominated ketone featuring a spiro[2.5]octane scaffold . The spiro[2.5]octane system consists of a bicyclic structure with a five-membered ring fused to a three-membered ring, conferring rigidity and steric complexity. This compound’s unique geometry makes it valuable in medicinal chemistry and organic synthesis, particularly in reactions requiring stereochemical control .

Properties

IUPAC Name

2-bromo-1-spiro[2.5]octan-6-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQNSODAALHTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)CBr)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one typically involves the bromination of 1-{spiro[2.5]octan-6-yl}ethan-1-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The spirocyclic ring system can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Features Source
2-Bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one C₁₀H₁₅BrO 277.20 Spiro[2.5]octane core, bromoethanone group
2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one C₁₀H₁₁BrO 227.10 Aromatic substitution (2,4-dimethylphenyl), bromoethanone group
2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one C₇H₅Br₂NO 301.93 Heteroaromatic (pyridine), dual bromine substituents
2-(Cyclohexyloxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one C₁₅H₂₃F₂NO₂ 287.34 Azaspiro[2.5]octane, difluoro substituents, ether linkage
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one C₁₀H₁₆ClNO₂ 217.69 Spiro[3.4]octane, hydroxymethyl group, chloroethanone
Key Observations:
  • Spirocyclic vs. Aromatic Cores : The spiro[2.5]octane scaffold in the target compound imposes greater steric hindrance and conformational rigidity compared to planar aromatic or heteroaromatic systems (e.g., pyridine in or benzene in ). This affects reactivity in substitution reactions .
  • Functional Groups: Bromoethanone derivatives (e.g., ) share the reactive α-bromo ketone group, but the spiro system’s bicyclic structure slows nucleophilic attack compared to linear or aromatic analogs.

Crystallographic and Stereochemical Considerations

  • Chirality: The spiro[2.5]octane system introduces multiple chiral centers, necessitating enantiomer resolution techniques (e.g., Flack parameter analysis ). Non-spiro analogs (e.g., ) lack this complexity.
  • Crystallography : SHELX software () is critical for refining the target compound’s crystal structure, particularly for resolving puckering in the strained spiro system .

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